molecular formula C16H26ClN5O2 B6200756 tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride CAS No. 2694729-26-3

tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride

Cat. No. B6200756
CAS RN: 2694729-26-3
M. Wt: 355.9
InChI Key:
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Description

Tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride (TB-4-CPC-HCl) is an organic compound used in a variety of scientific research applications. It is a derivative of piperazine and features a tert-butyl group attached to the nitrogen atom, as well as a carboxylate group attached to the piperazine ring. TB-4-CPC-HCl is primarily used as a catalyst and a reagent in various chemical processes. It has been used in the synthesis of a range of compounds, including peptides, amino acids, and other complex molecules. In addition, TB-4-CPC-HCl has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of different compounds.

Scientific Research Applications

Tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride is widely used in a variety of scientific research applications. It is used as a reagent in the synthesis of various compounds, including peptides, amino acids, and other complex molecules. In addition, tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of different compounds. Furthermore, tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride has been used in the development of new drug delivery systems, as well as in the synthesis of novel therapeutic agents.

Mechanism of Action

Tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride acts as a catalyst in various chemical reactions. It is believed that the tert-butyl group attached to the nitrogen atom of the piperazine ring is responsible for the catalytic activity of tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride. This group is believed to facilitate the formation of a reactive intermediate, which is then able to react with other molecules in the reaction.
Biochemical and Physiological Effects
tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride has been used to study the biochemical and physiological effects of various compounds. It has been used to study the effects of various drugs on the body, as well as to investigate the mechanisms of action of different compounds. Furthermore, tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride has been used in the development of new drug delivery systems, as well as in the synthesis of novel therapeutic agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride in laboratory experiments is its relatively low cost. In addition, tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride is easy to synthesize and is relatively stable. Furthermore, it can be used in a variety of reactions, including those involving peptides, amino acids, and other complex molecules.
However, there are some limitations to using tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride in laboratory experiments. For example, the reaction times of tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride can be quite long, which can be a problem if the experiment needs to be completed quickly. In addition, tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

Some potential future directions for the use of tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride include its use in the development of new drug delivery systems, as well as in the synthesis of novel therapeutic agents. In addition, tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride could be used to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanisms of action of different drugs. Furthermore, tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride could be used to develop new catalysts and reagents for use in chemical synthesis. Finally, tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride could be used to study the structure and function of proteins and other macromolecules.

Synthesis Methods

The synthesis of tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride is relatively straightforward. It is typically synthesized by reacting 4-carbamimidamidophenyl piperazine with tert-butyl bromide in the presence of a base. The resulting product is then treated with hydrochloric acid to produce tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride. The reaction typically takes place at room temperature and is usually completed within a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride involves the reaction of tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate with hydrochloric acid.", "Starting Materials": [ "tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate", "hydrochloric acid" ], "Reaction": [ "Add tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate to a reaction vessel", "Add hydrochloric acid to the reaction vessel", "Stir the reaction mixture at room temperature for several hours", "Filter the resulting solid and wash with cold water", "Dry the solid under vacuum to obtain tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride" ] }

CAS RN

2694729-26-3

Molecular Formula

C16H26ClN5O2

Molecular Weight

355.9

Purity

95

Origin of Product

United States

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